4-(2-Methylsulfonylanilino)butanoic acid
Description
4-(2-Methylsulfonylanilino)butanoic acid is a synthetic organic compound characterized by a butanoic acid backbone (four-carbon chain terminating in a carboxylic acid group) with a 2-methylsulfonylanilino substituent at the fourth carbon. The anilino group (phenylamine moiety) features a methylsulfonyl (-SO₂CH₃) group at the 2-position of the aromatic ring.
The methylsulfonyl group may enhance stability or bioactivity compared to other substituents.
Properties
IUPAC Name |
4-(2-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-17(15,16)10-6-3-2-5-9(10)12-8-4-7-11(13)14/h2-3,5-6,12H,4,7-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOYWEJNMSSUPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1NCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
(a) Backbone and Substituent Positioning
- Phenoxybutanoic Acids (MCPB, 2,4-DB): These herbicides ( ) share a butanoic acid backbone but replace the anilino group with phenoxy substituents. The phenoxy group enhances herbicidal activity via auxin mimicry, whereas the anilino group in the target compound may alter receptor binding or metabolic stability.
- 4-Oxobutanoic Acid Derivatives: Compounds like 4-(4-ethoxycarbonylanilino)-4-oxobutanoic acid ( ) feature a ketone at position 4, reducing acidity compared to the carboxylic acid in the target compound.
(b) Sulfonyl Group Variations
- 2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid ( ): The methylsulfonyl group is on the butanoic acid backbone (C4), whereas the target compound positions it on the aniline ring. This difference may influence electronic effects (e.g., sulfonyl’s electron-withdrawing nature) and intermolecular interactions.
- (2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid ( ): This compound’s sulfonamide group is directly attached to the backbone, contrasting with the target’s anilino-linked sulfonyl group. The branched backbone may reduce conformational flexibility compared to the linear structure of the target compound.
(c) Physical Properties
- 4-(1,3-Dioxoisoindolin-2-yl)butanoic acid ( ): With a melting point of 114.5–115.5°C, this analog’s cyclic imide group likely enhances crystallinity compared to the target compound’s simpler structure.
Research Findings and Implications
- Structural Uniqueness: The 2-methylsulfonylanilino group distinguishes the target compound from analogs with phenoxy, benzoylamino, or sulfonamide substituents. This group may optimize bioavailability or target specificity in herbicidal or pharmacological applications.
- Further studies could explore its interaction with auxin receptors or metabolic pathways.
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